molecular formula C16H18N2O2 B3870109 N-(4-ethylphenyl)-N'-(4-methoxyphenyl)urea

N-(4-ethylphenyl)-N'-(4-methoxyphenyl)urea

Cat. No. B3870109
M. Wt: 270.33 g/mol
InChI Key: LZNNINLXGNBMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-N'-(4-methoxyphenyl)urea, also known as EMU-01, is a chemical compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. This compound is a derivative of urea, which is a widely used organic compound in various fields, including medicine, agriculture, and industry. EMU-01 has been synthesized using various methods and has been shown to exhibit promising biochemical and physiological effects, making it a subject of interest for further research.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-N'-(4-methoxyphenyl)urea is not fully understood, but it has been suggested that it may exert its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. It has also been suggested that N-(4-ethylphenyl)-N'-(4-methoxyphenyl)urea may interact with specific receptors in the body, leading to its observed effects.
Biochemical and Physiological Effects
Studies have shown that N-(4-ethylphenyl)-N'-(4-methoxyphenyl)urea exhibits anti-inflammatory and analgesic effects by reducing the levels of inflammatory mediators such as cytokines and prostaglandins. Additionally, N-(4-ethylphenyl)-N'-(4-methoxyphenyl)urea has been shown to possess antitumor activity by inducing apoptosis, inhibiting angiogenesis, and reducing the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-N'-(4-methoxyphenyl)urea has several advantages as a research tool, including its relatively low toxicity and ease of synthesis. However, its limited solubility in water and other solvents can pose challenges in some experiments. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of N-(4-ethylphenyl)-N'-(4-methoxyphenyl)urea.

Future Directions

There are several potential future directions for research on N-(4-ethylphenyl)-N'-(4-methoxyphenyl)urea. One area of interest is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-ethylphenyl)-N'-(4-methoxyphenyl)urea and to explore its potential applications in the treatment of various inflammatory disorders and cancer. Finally, the potential synergistic effects of N-(4-ethylphenyl)-N'-(4-methoxyphenyl)urea with other drugs and treatments should also be investigated.

Scientific Research Applications

N-(4-ethylphenyl)-N'-(4-methoxyphenyl)urea has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders and pain management. Additionally, N-(4-ethylphenyl)-N'-(4-methoxyphenyl)urea has been shown to possess antitumor activity, making it a potential candidate for cancer treatment.

properties

IUPAC Name

1-(4-ethylphenyl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-12-4-6-13(7-5-12)17-16(19)18-14-8-10-15(20-2)11-9-14/h4-11H,3H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNNINLXGNBMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylphenyl)-3-(4-methoxyphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.